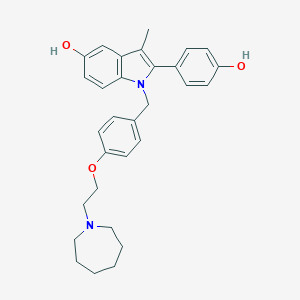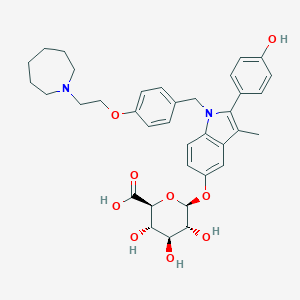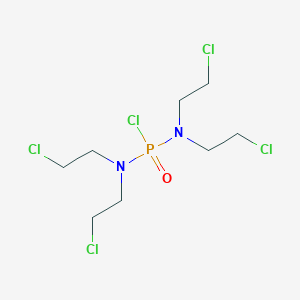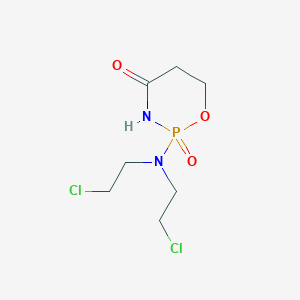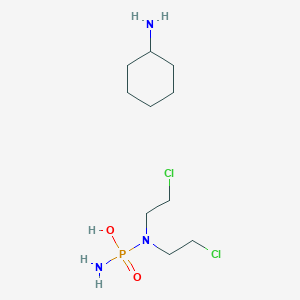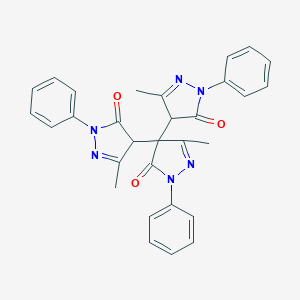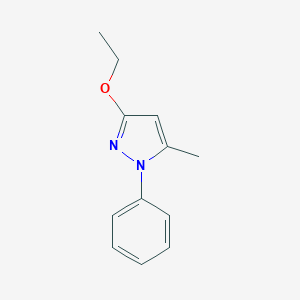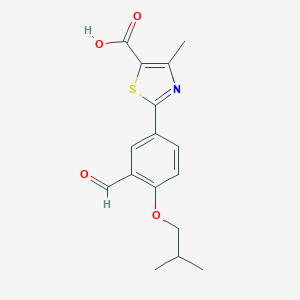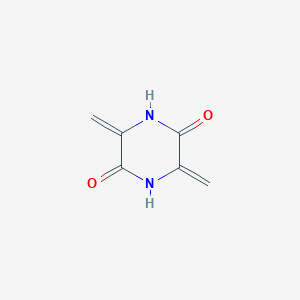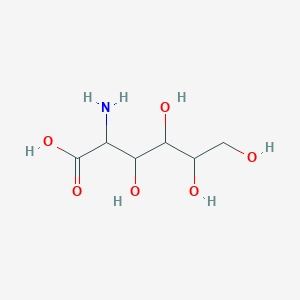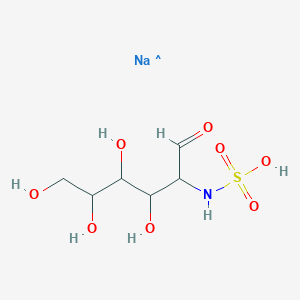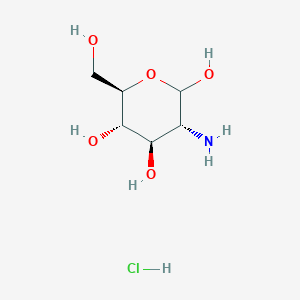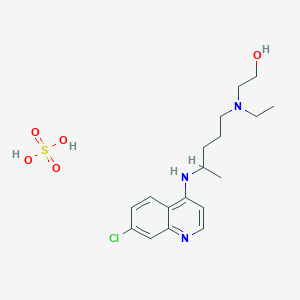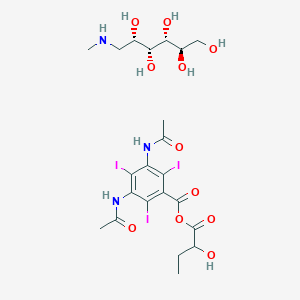
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two compounds that have been extensively studied in scientific research. These compounds have shown great potential in various fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 4′,6′-diacetamido-4′,6′-dideoxycellobiose hexa-acetate, which is derived from lactose. This process involves complex reactions including debenzoylation, catalytic reduction, and acetylation (Bhatt, Hough & Richardson, 1975).
Biochemical Studies
- Metabolic Behavior Analysis : Studies on triiodobenzoic acid derivatives, closely related to 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate, have been conducted to understand their metabolic behavior due to concerns about mutagenicity and cytotoxicity. These studies involve the use of iodine-131 labeled compounds and investigate drug retention and metabolic transformation in biological systems (Weiss et al., 1981).
Physical Properties Analysis
- Density and Viscosity Measurements : Research into the physical properties of sugar alcohol aqueous solutions, including those containing (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is significant. Such studies provide insights into the non-linear relationships between temperature, concentration, and the physical properties of these solutions (Zhu, Ma & Zhou, 2010).
Medicinal Chemistry and Drug Development
- Potential Alzheimer's Disease Treatment : The development of compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which exhibits inhibitory selectivity against histone deacetylase and shows promise in Alzheimer's disease treatment, involves complex synthetic pathways that may use derivatives of the specified chemicals. These compounds are studied for their potential to reduce phosphorylation and aggregation of tau proteins, key factors in Alzheimer's disease (Lee et al., 2018).
Propriétés
Numéro CAS |
19080-45-6 |
|---|---|
Nom du produit |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Formule moléculaire |
C22H32I3N3O11 |
Poids moléculaire |
895.2 g/mol |
Nom IUPAC |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clé InChI |
PIBRPEIQGVSVLG-WZTVWXICSA-N |
SMILES isomérique |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S )-6-methylaminohexane-1,2,3,4,5-pentol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
